PDI protein - 131596-19-5

PDI protein

Catalog Number: EVT-1520506
CAS Number: 131596-19-5
Molecular Formula: C5H5N3OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Protein disulfide isomerase is classified as an oxidoreductase, specifically involved in the thiol-disulfide exchange reactions. It is primarily sourced from mammalian tissues, with notable studies conducted on rat and human variants. The active site of protein disulfide isomerase contains a conserved sequence that includes cysteine residues critical for its catalytic function.

Synthesis Analysis

Methods and Technical Details

The synthesis of protein disulfide isomerase can be achieved through various methods, including recombinant DNA technology. In laboratory settings, cell-free systems such as the PURE (Protein synthesis Using Recombinant Elements) system have been optimized for synthesizing functional proteins, including antibodies, by incorporating necessary factors like molecular chaperones and disulfide bond isomerases .

The synthesis process typically involves:

  1. Preparation of Reaction Mixture: This includes template DNA encoding the desired protein, buffers, and necessary cofactors.
  2. Incubation: The mixture is incubated under specific temperature and time conditions to facilitate protein synthesis.
  3. Purification: Post-synthesis, proteins are usually purified using techniques like affinity chromatography to isolate functional proteins.
Molecular Structure Analysis

Structure and Data

Protein disulfide isomerase consists of multiple domains that contribute to its functional versatility. The enzyme typically features two thioredoxin-like domains that harbor the active sites responsible for its catalytic activity. Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have revealed that the enzyme can adopt different conformations depending on its redox state, which affects its ability to bind substrates .

Key structural data include:

  • Active Site Sequence: The active site sequence for rat protein disulfide isomerase has been identified as WCGHCK, which is homologous to thioredoxin.
  • Conformational Changes: Studies indicate significant conformational changes between oxidized and reduced states, influencing substrate binding .
Chemical Reactions Analysis

Reactions and Technical Details

Protein disulfide isomerase catalyzes several key reactions:

  1. Formation of Disulfide Bonds: This involves oxidation of thiol groups (-SH) to form disulfides (–S–S–), which stabilize protein structures.
  2. Isomerization: The enzyme can rearrange incorrect disulfide bonds into correct configurations, facilitating proper folding.
  3. Reduction: Under certain conditions, it can also reduce disulfide bonds back to thiols.

The kinetics of these reactions can be studied using various assays that measure changes in absorbance or fluorescence as substrates are converted to their folded forms .

Mechanism of Action

Process and Data

The mechanism by which protein disulfide isomerase operates involves several steps:

  1. Substrate Binding: The enzyme binds to unfolded or misfolded polypeptides.
  2. Thiol-Disulfide Exchange: Through its active site cysteine residues, it catalyzes the exchange between thiol groups and existing disulfides in the substrate.
  3. Folding Assistance: By facilitating correct disulfide bond formation, it promotes the proper three-dimensional structure necessary for protein functionality.

Studies have shown that protein disulfide isomerase can distinguish between unfolded and folded states based on binding affinities .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Protein disulfide isomerase exhibits several notable physical and chemical properties:

  • Molecular Weight: Varies depending on isoforms but generally ranges around 50 kDa.
  • pH Stability: Optimal activity often occurs around neutral pH (7.0-7.5).
  • Thermal Stability: The enzyme retains activity across a range of temperatures but may denature at extremes.

Analytical techniques such as mass spectrometry are commonly employed to study these properties further, providing insights into post-translational modifications and structural integrity .

Applications

Scientific Uses

Protein disulfide isomerase has diverse applications in scientific research:

  1. Biotechnology: Used in recombinant protein production where proper folding is critical.
  2. Pharmaceuticals: Plays a role in developing therapeutic proteins by ensuring correct folding during synthesis.
  3. Disease Research: Its involvement in diseases related to protein misfolding (e.g., neurodegenerative diseases) makes it a target for therapeutic interventions.
Structural Characteristics of PDI Protein Family

Domain Architecture and Thioredoxin-like Folds

PDI proteins exhibit a modular organization centered around thioredoxin (Trx)-like domains—a structural motif characterized by a β-sheet core flanked by α-helices. Human PDIA1, the archetypal member, comprises four Trx-like domains arranged as a-b-b′-a′ followed by an acidic C-terminal tail containing the ER-retention signal [1] [4].

Catalytic a/a′ Domains and CXXC Motifs

The a and a′ domains harbor catalytic CXXC motifs (typically CGHC in vertebrates) essential for thiol-disulfide oxidoreductase activity. The N-terminal cysteine within CXXC exhibits a depressed pKa (~6.7), enhancing its nucleophilic reactivity at physiological pH. The C-terminal cysteine facilitates disulfide rearrangement by resolving trapped intermediates [3]. The redox potential of these domains (E°′ ≈ −0.18 V) positions PDI between strong reductases (thioredoxin: −0.27 V) and oxidases (DsbA: −0.12 V), enabling versatile redox catalysis [3] [6]. Structural analyses reveal these domains adopt a Trx-fold with the active site situated at the N-terminus of an α-helix, leveraging the helix dipole to stabilize the thiolate anion [1] [8].

Non-Catalytic b/b′ Domains and Substrate-Binding Regions

The b and b′ domains lack catalytic CXXC motifs but retain the Trx-fold. The b′ domain harbors a hydrophobic pocket between helices α1 and α3 that serves as the primary substrate-binding site. Key residues (e.g., H256 in human PDIA1) form hydrogen bonds with exposed aromatic/hydrophobic motifs in client proteins, mimicking interactions observed in crystal structures where tyrosine/tryptophan side chains occupy this pocket [4] [9] [10]. The b domain primarily provides structural stability rather than direct substrate binding [4]. Variations in pocket hydrophobicity and charge distribution among PDI family members dictate substrate specificity; for example, PDILT exhibits a deeper hydrophobic pocket than PDIA1 [9].

X-Linker and C-Terminal ER Retention Signals

A 19-residue flexible linker ("x-linker") connects the b′ and a′ domains. This linker facilitates domain reorientation during redox transitions and substrate binding. Mutations truncating this region impair enzymatic activity, underscoring its functional significance [1] [5]. The C-terminus features an acidic extension terminating in a KDEL-like sequence (e.g., KDEL, RDEL), mediating retrieval to the ER via KDEL receptors. This motif is indispensable for PDI’s ER localization and function [1] [4].

Phylogenetic Classification of PDI Family Members

The human PDI family encompasses >20 members classified into subfamilies based on domain composition, active-site chemistry, and function [4] [7].

Table 1: Classification of Major Human PDI Family Members

SubfamilyRepresentative MembersDomain ArchitectureActive Site MotifsFunctional Specialization
AGRPDIA1 (PDI)abb′xa′CGHC (a), CGHC (a′)Broad-spectrum oxidase/isomerase
PDIA3 (ERp57)abb′xa′CGHC (a), CGHC (a′)Glycoprotein folding via calnexin/calreticulin
TMXTMX1, TMX2, TMX3, TMX4Transmembrane + TrxCPAC (TMX1), SNDC (TMX3)Membrane-associated redox regulation
CASQCaSsq1, CaSsq2Trx-like + Ca²⁺-bindingVariableCalcium buffering in sarcoplasmic reticulum
ERpERp72abb′xa′cCGHC (a), CGHC (a′), CGHC (c)Oxidation of complex substrates
ERp44Trx-like + ERp44_CCRFSThiol-mediated ER retention
ERp46aa′a′′CGHC (x3)Rapid oxidation of nascent chains
PDILTabb′xa′SKQS (a), SKKC (a′)Testis-specific chaperone

Subfamilies: AGR, TMX, CASQ, and ERp Groups

  • AGR Group (a, b, b′, a′-containing): Includes PDIA1, PDIA3 (ERp57), and PDIp. These feature two catalytic domains and serve as broad-specificity oxidoreductases. PDIp exhibits pancreatic-specific expression and affinity for hydrophobic peptides [4] [9].
  • TMX Group (Transmembrane): Integral membrane proteins like TMX1-4 with luminal Trx domains. TMX3 possesses an SNDC active site, while TMX1 has CPAC, suggesting specialized redox regulation at ER-membrane interfaces [4] [7].
  • CASQ Group (Calsequestrin-like): Feature C-terminal Ca²⁺-binding domains. Localized to the sarcoplasmic reticulum, they couple redox functions with calcium storage [4].
  • ERp Group (ER-resident proteins): Diverse architectures include:
  • ERp72: Three catalytic domains (CGHC) for oxidizing complex substrates.
  • ERp44: CRFS active site regulates oligomerization and client retention via pH/redox-sensitive mechanisms.
  • PDILT: Catalytically inactive SKQS/SKKC motifs imply exclusive chaperone function in spermatogenesis [4] [9].

Evolutionary Conservation Across Eukaryotes and Prokaryotes

PDI homologs are conserved from prokaryotes to mammals. Bacterial Dsb proteins (e.g., DsbA, DsbC) share functional parallels with eukaryotic PDIs but exhibit simpler domain architectures. DsbA acts as a potent oxidase, while DsbC functions as an isomerase. Yeast PDI (Eug1p) contains CLHS/CIHS active sites; substituting these with CGHC enhances isomerase activity, highlighting evolutionary optimization of CXXC chemistry [3] [4]. Vertebrate PDIs show >80% sequence identity in catalytic domains, underscoring conserved mechanistic roles in oxidative folding [1] [7].

Structural Dynamics and Redox-Dependent Conformational Changes

Oxidized vs. Reduced State Configurations

The redox state of PDI’s catalytic cysteines governs global conformational dynamics:

  • Oxidized State (S-S): Stabilizes a "U-shaped" structure where catalytic domains (a/a′) are solvent-exposed. The hydrophobic pocket in the b′ domain is accessible, facilitating substrate binding. Crystal structures reveal an interdomain distance of ~40 Å between active sites [1] [5] [10].
  • Reduced State (-SH): Triggers rapid domain movements. Single-molecule FRET (smFRET) studies identify three conformational ensembles: two open (O1/O2) and one closed (C). Reduced PDI predominantly samples O1/O2 states with sub-millisecond transitions, increasing solvent exposure of hydrophobic surfaces. The a′ domain rotates away from b′, expanding the substrate-binding cleft [5] [10].
  • Figure 1: Redox-Dependent Conformational Cycling of PDI. (A) Oxidized PDI adopts a compact "U-shape" with accessible substrate-binding pocket. (B) Reduction triggers opening (O1/O2 states), exposing hydrophobic surfaces. (C) Inhibitors (I) stabilize the closed state (C) in reduced PDI.

Table 2: Redox-Dependent Properties of Human PDIA1

PropertyOxidized StateReduced StateFunctional Consequence
Interdomain Distance (a-a′)~40 Å~27 ÅModulates substrate access
Dominant ConformationsBalanced O1/O2/C samplingPredominantly O1/O2 statesEnhanced chaperone activity
Hydrophobic SurfacePartially exposedHighly exposedIncreased aggregation prevention
Substrate Binding AffinityHigh (e.g., Kd = 3×10⁴ M⁻¹)LowRegulated client interaction

Dimerization and Oligomerization Mechanisms

PDI self-associates via multiple interfaces:

  • bb′-Mediated Dimerization: Crystal structures reveal symmetric bb′ domain interactions that occlude the substrate-binding pocket. Residues H256 and W347 in human PDIA1 form hydrogen bonds stabilizing this dimer, potentially serving as an autoinhibitory mechanism under oxidizing conditions [7].
  • Redox-Sensitive Oligomerization: Reduction promotes dissociation of bb′ dimers, freeing the substrate-binding site. ERp44 forms pH-dependent oligomers via its C-terminal tail, regulating client retention in the ER [4] [7].
  • Interdomain Salt Bridges: Molecular dynamics simulations suggest ionic pairs (e.g., R300-W396 in PDIA1) stabilize closed conformations. Mutating these residues alters conformational sampling, confirming their role in allosteric regulation [5] [10].
  • Figure 2: Oligomerization Mechanisms in PDI Family Members. (A) bb′-domain dimerization in PDIA1 occludes substrate-binding site. (B) ERp44 forms decameric assemblies via C-terminal interactions.

Concluding Remarks

The PDI family exemplifies the intricate coupling of structural plasticity, redox chemistry, and substrate recognition in cellular proteostasis. Evolutionary diversification of Trx-like domains has yielded specialized molecular machines adapted for oxidizing, isomerizing, or chaperoning diverse client proteins. Future structural studies capturing transient PDI-substrate complexes will deepen our understanding of how conformational dynamics precisely coordinate disulfide bond formation across the proteome.

Properties

CAS Number

131596-19-5

Product Name

PDI protein

Molecular Formula

C5H5N3OS

Synonyms

PDI protein

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